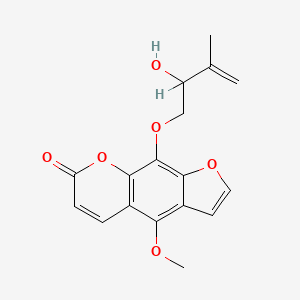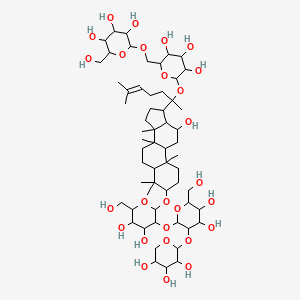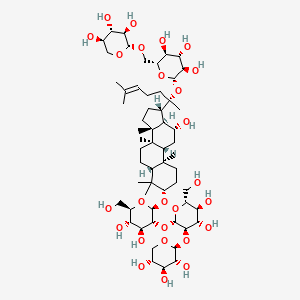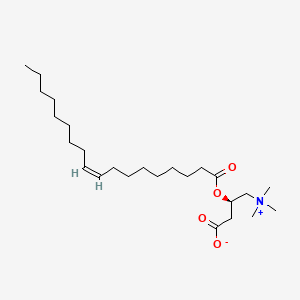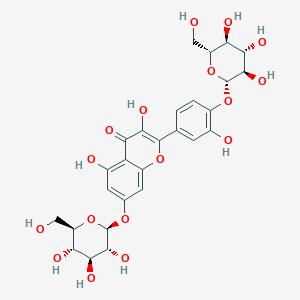
Quercetin 7,4'-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.
Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.
科学的研究の応用
Antioxidant Properties and Cardiovascular Benefits
Quercetin, including its variant quercetin 7,4'-diglucoside, is predominantly found in onions and demonstrates significant antioxidant properties. These compounds are potent free radical scavengers and show potential in protecting against cardiovascular diseases. For example, a study by Caridi et al. (2007) focused on profiling and quantifying quercetin glucosides in onion varieties, highlighting their beneficial properties for human health.
Cancer Prevention
Quercetin, including its glycosides, has been investigated for its role in cancer prevention. Murakami et al. (2008) discussed the interaction of quercetin aglycone with receptors and signal transduction pathways related to inflammation and carcinogenesis. Dietary quercetin showed promise in preventing chemically induced carcinogenesis, especially in the colon. See Murakami et al. (2008).
Neuroprotective Effects
Quercetin 7,4'-diglucoside has been studied for its neuroprotective effects. Sarchielli et al. (2018) investigated its impact on human striatal precursor cells under nutrient deprivation, revealing that it significantly promoted cell survival and decreased apoptosis. This suggests its potential role in preventing and treating neurodegenerative disorders. Refer to Sarchielli et al. (2018).
Interaction with Platelet Activation
Research by Hubbard et al. (2004) explored the relationship between the ingestion of dietary quercetin and platelet function. They found that quercetin ingestion inhibited platelet aggregation and affected components of the platelet activation pathway, providing insights into its potential therapeutic applications in cardiovascular health. See Hubbard et al. (2004).
Intestinal Absorption and Metabolism
The absorption and metabolism of quercetin in the human body have been a significant area of research. Studies have shown that quercetin glycosides are absorbed in the small intestine, where they undergo metabolic conversion. This process involves deglycosylation and subsequent glucuronidation and sulfation, as discussed by Murota and Terao (2003).
特性
CAS番号 |
42900-82-3 |
|---|---|
製品名 |
Quercetin 7,4'-diglucoside |
分子式 |
C27H30O17 |
分子量 |
626.52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



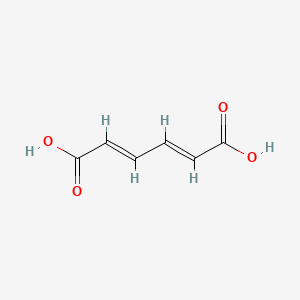

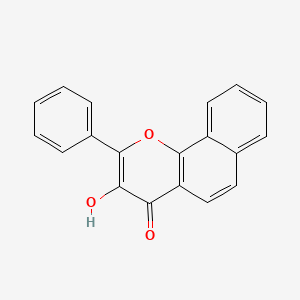
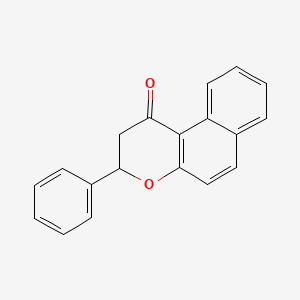
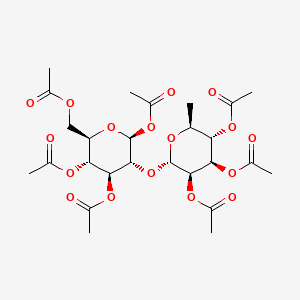
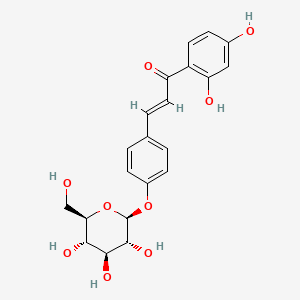
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
